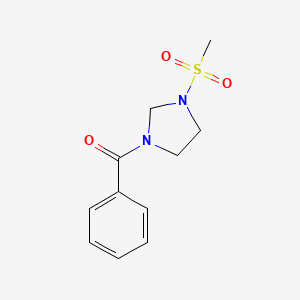

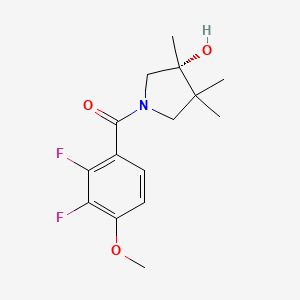

![molecular formula C18H18N2O2 B5636201 2-[2-(2,4-dimethylphenoxy)ethyl]-1(2H)-phthalazinone](/img/structure/B5636201.png)

2-[2-(2,4-dimethylphenoxy)ethyl]-1(2H)-phthalazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of phthalazinone derivatives involves multiple steps, including the Friedel-Crafts acylation reaction followed by cyclization with hydrazine hydrate, showing good to excellent yields with high regioselectivity (Cheng et al., 2007). A notable synthesis process involves the aroylation of m-xylene by phthalic anhydride under Friedel-Crafts reaction conditions, leading to various novel phthalazinone derivatives (Abdul-Ghaffar et al., 2021).

Molecular Structure Analysis

The molecular geometry and spectroscopic properties of phthalazinone derivatives have been characterized using various techniques like FT-IR, UV, ^1H and ^13C NMR spectroscopy, and DFT/TD-DFT calculations. These studies provide insights into the most stable rotamers, electronic transitions, and the stability of molecules considering hyperconjugation and electron density delocalization effects (Sroczyński & Malinowski, 2017).

Chemical Reactions and Properties

Phthalazinone derivatives exhibit various chemical reactions, including condensation with secondary amines and formaldehyde yielding N-Mannich bases, and interactions with acrylonitrile affording cyanoethylated products. These reactions are crucial for further modifications and applications of these compounds (Mustafa et al., 1964).

Physical Properties Analysis

The synthesized phthalazinone derivatives possess diverse physical properties, including solubility in common organic solvents and the ability to be cast into flexible and colorless or nearly colorless films. These properties are significantly influenced by the number and location of substituted methyl groups on the phthalazinone ring (Cheng et al., 2007).

Chemical Properties Analysis

The chemical properties of phthalazinone derivatives, such as their inhibitory effects on platelet aggregation and potential as antiatherosclerotic agents, have been explored. These effects are attributed to specific structural features of the phthalazinone derivatives, indicating their potential in medicinal chemistry (Eguchi et al., 1980).

properties

IUPAC Name |

2-[2-(2,4-dimethylphenoxy)ethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-7-8-17(14(2)11-13)22-10-9-20-18(21)16-6-4-3-5-15(16)12-19-20/h3-8,11-12H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVNEPWERZGWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679589 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[2-(2,4-Dimethyl-phenoxy)-ethyl]-2H-phthalazin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)

![2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5636155.png)

![9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636173.png)

![7-nitrobenzo[f]quinoline](/img/structure/B5636180.png)

![3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5636187.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5636189.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B5636193.png)

![2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5636213.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636221.png)